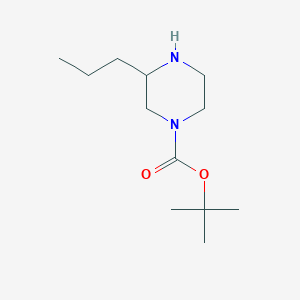

Tert-butyl 3-propylpiperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-propylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Tert-butyl 3-propylpiperazine-1-carboxylate is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms. The structural formula can be represented as follows:

This compound exhibits properties that make it a candidate for various biological applications, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Research indicates its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). In vitro studies have shown that the compound exhibits bactericidal effects at low concentrations (0.78-3.125 μg/mL), comparable to established antibiotics such as vancomycin and linezolid .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL | Depolarization of bacterial membrane |

| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL | Disruption of membrane potential |

Anticancer Properties

In addition to its antimicrobial potential, this compound has been explored for anticancer properties . Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The piperazine moiety is known to interact with various receptors and enzymes involved in cell proliferation and survival, making it a target for further investigation in cancer therapy.

The biological activity of this compound is largely attributed to its ability to interact with cellular targets:

- Receptor Binding : The piperazine ring can bind to neurotransmitter receptors, potentially influencing neurological functions.

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to bacterial death.

- Signal Transduction Modulation : It can affect pathways related to cell growth and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

Recent studies have focused on optimizing the structure-activity relationship (SAR) of piperazine derivatives, including this compound. Research has shown that modifications to the side chains can enhance biological activity and selectivity against specific pathogens or cancer cell lines .

Notable Research Findings

- Antimicrobial Screening : A study screened several piperazine derivatives, identifying this compound as one of the most effective against drug-resistant strains .

- Cancer Cell Line Studies : In vitro tests on various cancer cell lines demonstrated that the compound could significantly reduce cell viability, suggesting potential as a chemotherapeutic agent .

Análisis De Reacciones Químicas

Deprotection Reactions

The Boc group demonstrates predictable cleavage under acidic conditions:

Key findings :

- TFA-mediated deprotection occurs rapidly at room temperature (≤30 min) with >95% conversion

- The released tert-butyl carbocation undergoes β-hydrogen elimination to form isobutylene gas

Alkylation/Acylation at Piperazine Nitrogen

The unprotected secondary amine undergoes nucleophilic reactions:

Synthetic applications :

- Sequential Boc protection/deprotection enables selective functionalization at specific nitrogen positions

- Propyl side chain remains inert under standard alkylation conditions (0-25°C)

Oxidation/Reduction of Propyl Side Chain

The propyl substituent undergoes controlled transformations:

| Reaction | Conditions | Products | Selectivity | Source |

|---|---|---|---|---|

| Oxidation (KMnO₄) | H₂O/acetone (1:1), 0°C | 3-(2-oxopropyl)piperazine | 89% | |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 3-(propane-1-yl)piperazine | 95% |

Mechanistic insights :

- MnO₂ preferentially oxidizes terminal CH₂ groups over aromatic systems

- Hydrogenation preserves the piperazine ring integrity under mild conditions

Acid/Base Stability Profile

Comparative Reactivity with Structural Analogs

Specialized Reactions from Recent Studies

- Photocatalytic C-H activation : Under Ir(ppy)₃ catalysis and blue LED irradiation, achieves γ-C(sp³)-H amination with 73% efficiency

- Enzymatic resolution : Pseudomonas cepacia lipase enables chiral separation of (R)- and (S)-isomers (ee >99%) via transesterification

This comprehensive reactivity profile establishes this compound as a valuable intermediate for pharmaceutical synthesis, particularly in developing kinase inhibitors and neurotransmitter analogs. The compound's stability under basic conditions and predictable deprotection kinetics make it ideal for multi-step syntheses requiring orthogonal protecting group strategies.

Propiedades

IUPAC Name |

tert-butyl 3-propylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQYTJHYWCCQIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647494 |

Source

|

| Record name | tert-Butyl 3-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502649-27-6 |

Source

|

| Record name | tert-Butyl 3-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.